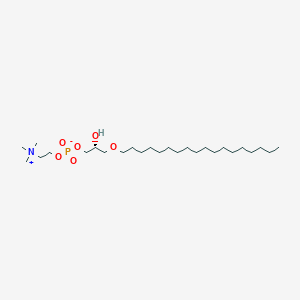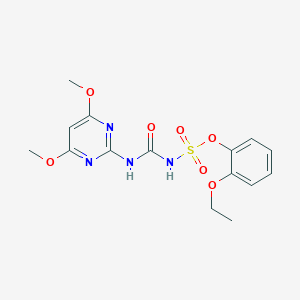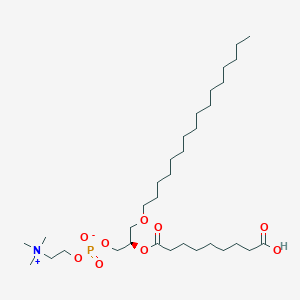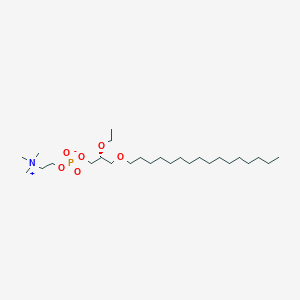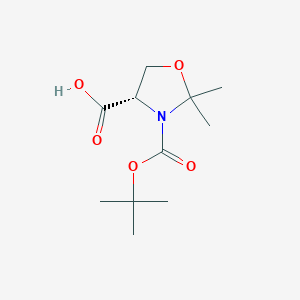
2,4-吡啶二羧酸二乙酯
概述
描述
2,4-吡啶二甲酸二乙酯是一种化学化合物,分子式为C11H13NO4。 它以其作为一种有效的脯氨酰 4-羟化酶定向前抑制剂而闻名,该抑制剂可以抑制生物系统中的脯氨酰羟化和前胶原蛋白加工 。由于其独特的化学性质和生物活性,该化合物广泛应用于科学研究。
科学研究应用
2,4-吡啶二甲酸二乙酯在科学研究中具有广泛的应用:
作用机制
2,4-吡啶二甲酸二乙酯通过抑制脯氨酰 4-羟化酶发挥作用,脯氨酰 4-羟化酶是参与胶原蛋白中脯氨酸残基羟化的酶。这种抑制会破坏前胶原蛋白的正常加工,从而导致胶原蛋白合成减少。 该化合物靶向酶的活性位点,阻止羟化反应,从而调节缺氧诱导因子的活性 。
类似化合物:
- 2,4-吡啶二甲酸二甲酯
- 2,4-吡啶二甲酸
- 2,6-吡啶二甲酸二乙酯
比较: 2,4-吡啶二甲酸二乙酯因其对脯氨酰羟化酶的特定抑制作用而独一无二。虽然类似化合物(如 2,4-吡啶二甲酸二甲酯和 2,4-吡啶二甲酸)具有结构相似性,但它们没有表现出相同的生物活性水平。 另一方面,2,6-吡啶二甲酸二乙酯具有不同的取代模式,导致其化学反应性和应用发生变化 。
生化分析
Biochemical Properties
Diethyl Pyridine-2,4-dicarboxylate plays a significant role in biochemical reactions. It interacts with enzymes such as prolyl 4-hydroxylase, a key enzyme involved in the hydroxylation of proline residues in collagen . The nature of these interactions involves the inhibition of the enzyme, thereby affecting the hydroxylation process .
Cellular Effects
The effects of Diethyl Pyridine-2,4-dicarboxylate on cells are profound. It influences cell function by inhibiting prolyl hydroxylation and procollagen processing in chick-embryo calvaria, which predominantly synthesize type I collagen . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Diethyl Pyridine-2,4-dicarboxylate exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of prolyl 4-hydroxylase, thereby affecting the enzyme’s activity and leading to changes in gene expression .
Metabolic Pathways
Diethyl Pyridine-2,4-dicarboxylate is involved in metabolic pathways related to collagen synthesis. It interacts with prolyl 4-hydroxylase, an enzyme crucial in these pathways
准备方法
合成路线和反应条件: 2,4-吡啶二甲酸二乙酯可以通过在强酸催化剂(如硫酸)存在下,将 2,4-吡啶二甲酸与乙醇酯化来合成。 反应通常需要将反应物回流数小时才能获得所需产物 。
工业生产方法: 在工业环境中,2,4-吡啶二甲酸二乙酯的生产遵循类似的原则,但规模更大。 该过程涉及使用连续流反应器,以确保有效的混合和传热,从而优化产物的产率和纯度 。
化学反应分析
反应类型: 2,4-吡啶二甲酸二乙酯会经历各种化学反应,包括:
氧化: 它可以被氧化成 2,4-吡啶二甲酸。
还原: 还原反应可以将其转化为 2,4-吡啶二甲酸二乙酯衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化锂铝或硼氢化钠之类的还原剂。
主要形成的产物:
氧化: 2,4-吡啶二甲酸。
还原: 各种 2,4-吡啶二甲酸二乙酯衍生物。
取代: 取代的吡啶衍生物。
相似化合物的比较
- Dimethyl pyridine-2,4-dicarboxylate
- Pyridine-2,4-dicarboxylic acid
- Diethyl pyridine-2,6-dicarboxylate
Comparison: Diethyl pyridine-2,4-dicarboxylate is unique due to its specific inhibitory action on prolyl hydroxylase. While similar compounds like dimethyl pyridine-2,4-dicarboxylate and pyridine-2,4-dicarboxylic acid share structural similarities, they do not exhibit the same level of biological activity. Diethyl pyridine-2,6-dicarboxylate, on the other hand, has different substitution patterns, leading to variations in its chemical reactivity and applications .
属性
IUPAC Name |
diethyl pyridine-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-6-12-9(7-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUDQLHCIAOWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961682 | |
| Record name | Diethyl lutidinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41438-38-4 | |
| Record name | Diethyl 2,4-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41438-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 2,4-pyridinedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041438384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl lutidinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl pyridine-2,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL LUTIDINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SN4572M5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



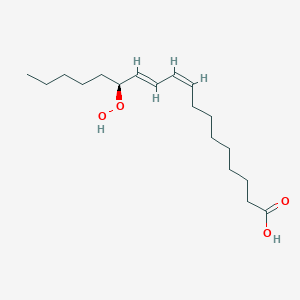
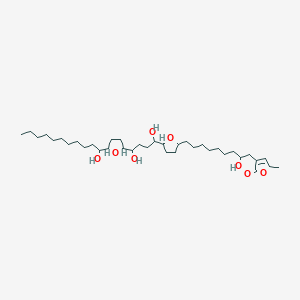
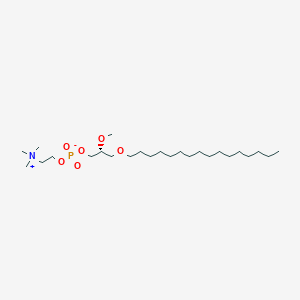

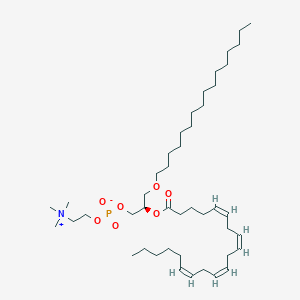
![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)

